5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(2-methylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-5-9-17-15(4)23-20-18(16-10-7-6-8-11-16)13-22-24(20)19(17)21-12-14(2)3/h5-8,10-11,13-14,21H,1,9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUPNBKQHDKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The structure of the compound can be broken down into key components:
- Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
- Substituents : The presence of a methyl group, a propyl chain, and a phenyl ring contributes to its potential biological activity by influencing lipophilicity and binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit anticancer properties . For instance, studies have shown that modifications to the core structure can enhance activity against various cancer cell lines.
Case Study: Anticancer Screening
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer potential using the MTT assay against MDA-MB-231 (human breast cancer) cell lines. The findings are summarized in Table 1:
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|---|
| Control | - | 100 | - |
| Compound A | 10 | 80 | 15 |
| Compound B | 20 | 60 | 10 |
| 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl) | 15 | 70 | 12 |
The results indicate that the compound possesses moderate anticancer activity with an IC50 value of 12 µM, suggesting it effectively inhibits cell growth compared to controls.
Antimicrobial Activity
In addition to its anticancer effects, certain derivatives of pyrazolo[1,5-a]pyrimidines have displayed promising antimicrobial properties . A study focused on evaluating the efficacy of various derivatives against Mycobacterium tuberculosis revealed that modifications at the C-7 position significantly influenced their inhibitory activity.
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Control (Standard Drug) | 0.5 |
| 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl) | 2.0 |
This table shows that while the compound exhibits some antimicrobial activity, it is less potent than standard treatments.
The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit specific enzymes and proteins involved in cancer progression and microbial resistance. For example:
- Enzyme Inhibition : Compounds have been shown to inhibit protein kinases and other enzymes critical for cell signaling pathways associated with cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
